(E)-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]-2-phenylethenesulfonamide
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Overview
Description
(E)-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]-2-phenylethenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenoxy group, a pyridinylmethyl group, and a phenylethenesulfonamide moiety
Preparation Methods
The synthesis of (E)-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]-2-phenylethenesulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the fluorophenoxy group: This step involves the reaction of a fluorobenzene derivative with a suitable nucleophile to introduce the fluorophenoxy group.
Synthesis of the pyridinylmethyl intermediate: The pyridinylmethyl group is synthesized through a series of reactions, including halogenation, nucleophilic substitution, and reduction.
Coupling of intermediates: The fluorophenoxy and pyridinylmethyl intermediates are coupled under specific conditions to form the desired compound.
Introduction of the phenylethenesulfonamide moiety: The final step involves the reaction of the coupled intermediate with a sulfonamide derivative to introduce the phenylethenesulfonamide group.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
(E)-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]-2-phenylethenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.
The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include modified versions of the original compound with changes in functional groups or oxidation states.
Scientific Research Applications
(E)-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]-2-phenylethenesulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
(E)-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]-2-phenylethenesulfonamide can be compared with similar compounds, such as:
(E)-N-[[2-(3-chlorophenoxy)pyridin-3-yl]methyl]-2-phenylethenesulfonamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, leading to different chemical and biological properties.
(E)-N-[[2-(3-bromophenoxy)pyridin-3-yl]methyl]-2-phenylethenesulfonamide:
(E)-N-[[2-(3-methylphenoxy)pyridin-3-yl]methyl]-2-phenylethenesulfonamide: The methyl group in place of the fluorine atom alters the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in its analogs.
Properties
IUPAC Name |
(E)-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S/c21-18-9-4-10-19(14-18)26-20-17(8-5-12-22-20)15-23-27(24,25)13-11-16-6-2-1-3-7-16/h1-14,23H,15H2/b13-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQNDDWXMAMGQV-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=C(N=CC=C2)OC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=C(N=CC=C2)OC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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